2-Bromo-3,4,6-trifluorophenylisothiocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,6-trifluorophenylisothiocyanate typically involves the reaction of 2-Bromo-3,4,6-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,6-trifluorophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the isothiocyanate group .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can form thiourea derivatives .
Scientific Research Applications
2-Bromo-3,4,6-trifluorophenylisothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,6-trifluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoro-6-bromoaniline: Similar in structure but lacks the isothiocyanate group.
4-Bromo-3-(trifluoromethyl)aniline: Another halogenated compound with similar properties but different functional groups.
Uniqueness
2-Bromo-3,4,6-trifluorophenylisothiocyanate is unique due to the presence of both bromine and trifluoromethyl groups, as well as the isothiocyanate functional group. This combination of features makes it particularly useful in proteomics research and other applications where specific reactivity is required .
Properties
Molecular Formula |
C7HBrF3NS |
---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
3-bromo-1,2,5-trifluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBrF3NS/c8-5-6(11)3(9)1-4(10)7(5)12-2-13/h1H |
InChI Key |
GWJVRTBMXDLUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)N=C=S)F |
Origin of Product |
United States |
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